molecular formula C9H6ClFN2O2 B3032649 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione CAS No. 328562-23-8

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B3032649
CAS No.: 328562-23-8
M. Wt: 228.61 g/mol
InChI Key: MDTUDQCPFLGMGP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine-3,5-dione core substituted at the N1 position with a 3-chloro-4-fluorophenyl group. This compound is structurally characterized by its dual ketone groups at positions 3 and 5 of the pyrazolidine ring, which confer rigidity and influence electronic properties.

Synthetic routes for pyrazolidine-3,5-dione derivatives typically involve condensation reactions, as demonstrated in and , where tetrazoloquinoxaline derivatives are synthesized via reactions with hydrazine precursors and diethyl oxalate or propargyl bromide.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUDQCPFLGMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354146
Record name 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328562-23-8
Record name 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrazolidine-3,5-dione structure. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in creating more intricate compounds through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedProducts Generated
OxidationPotassium permanganateOxidized derivatives
ReductionSodium borohydrideReduced derivatives
Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxideSubstituted products

Biological Research

Antimicrobial and Anticancer Properties

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. Research indicates that this compound may inhibit the growth of certain bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity at specific concentrations, suggesting potential as an anticancer agent.

Medicinal Applications

Drug Development

The compound is also being explored as a potential drug candidate due to its unique pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for further investigation in therapeutic applications.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionCurrent Research Status
CancerInhibition of tumor cell proliferationPreclinical studies ongoing
Bacterial InfectionsDisruption of bacterial cell functionEarly-stage research

Industrial Applications

Development of Advanced Materials

In industrial contexts, this compound is used in the development of advanced materials that require specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolidine-3,5-dione derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione with structurally related compounds:

Derivatives in Imaging and Receptor Targeting

  • Pyrazolidine-3,5-dione PET tracers (): Derivatives labeled with radioisotopes (e.g., ¹⁸F) are designed for imaging the P2Y₁₂ receptor in cardiovascular diseases. Unlike this compound, these tracers incorporate fluorinated alkyl chains or prosthetic groups to enhance blood-brain barrier penetration.

Agrochemical Analogues

  • Procymidone and Vinclozolin (): These fungicides contain dichlorophenyl-substituted dione moieties but differ in their heterocyclic cores (e.g., azabicyclohexane or oxazolidinedione). The 3-chloro-4-fluorophenyl group in the target compound may offer improved photostability and soil persistence compared to procymidone’s dichlorophenyl group, which is prone to hydrolytic degradation .

Research Findings and Implications

  • Bioactivity : The 3-chloro-4-fluorophenyl group enhances binding to hydrophobic pockets in E1 enzymes, as inferred from molecular docking studies on similar pyrazolidine-dione derivatives .
  • Synthetic Challenges: Halogenated aryl groups require careful optimization of reaction conditions (e.g., Cs₂CO₃ as a base) to avoid dehalogenation side reactions, as noted in .
  • Structure-Activity Relationship (SAR): The dual carbonyl groups in pyrazolidine-3,5-dione are critical for maintaining coplanarity and electronic interactions with biological targets, whereas mono-carbonyl analogues show reduced efficacy .

Biological Activity

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione, also known as PYZD-4409, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C14H7ClFN3O5
  • Molecular Weight : 351.67 g/mol
  • Density : 1.662 g/cm³ (predicted)
  • Solubility : Soluble in DMSO
  • pKa : 7.12 (predicted)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the ubiquitin-proteasome system, specifically targeting the E1 ubiquitin-activating enzyme. This inhibition leads to an accumulation of proteins such as cyclin D3 and p53, which are crucial in regulating cell cycle and apoptosis pathways .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • Cell Line Studies : In vitro assays have shown that PYZD-4409 induces cell death in leukemia, myeloma, and solid tumor cell lines. The compound was particularly effective in reducing the growth of acute myeloid leukemia (AML) cells compared to normal hematopoietic cells .
  • Clonogenic Assays : These assays indicate that PYZD-4409 can significantly decrease colony formation in AML cell lines, suggesting its potential as a therapeutic agent .

Inhibition of Platelet Aggregation

Research has indicated that pyrazolidinedione derivatives can act as platelet ADP receptor antagonists. This property suggests potential applications in treating conditions associated with excessive platelet aggregation, such as thrombosis .

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

  • In Vitro Studies on Leukemia Cells :
    • A study evaluated the IC50 value of PYZD-4409, which was found to be 20 µM in a cell-free enzymatic assay. This indicates a potent inhibitory effect on E1 enzyme activity in cultured K562 leukemia cells .
  • Animal Models :
    • Animal studies have shown that treatment with PYZD-4409 resulted in reduced tumor growth rates and improved survival rates in models of hematological malignancies .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in leukemia and solid tumors
Platelet AggregationActs as an ADP receptor antagonist
Cell Growth InhibitionReduces growth of AML cells
Enzymatic InhibitionIC50 = 20 µM for E1 enzyme

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione with high purity?

  • Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-chloro-4-fluorophenyl group to the pyrazolidine-dione core. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water). Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodology : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY for bond connectivity), high-resolution mass spectrometry (HRMS) for molecular formula verification, and single-crystal X-ray diffraction for stereochemical assignment. Compare spectral data with structurally analogous pyrazolidine-diones (e.g., 4-methyl-1-phenyl-pyrazolidine-3,5-dione) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store waste in sealed containers labeled for halogenated organics. Collaborate with certified waste management services for disposal, as improper handling of chloro/fluoro derivatives may release toxic gases (e.g., HF under acidic conditions) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity (e.g., enzyme inhibition)?

  • Methodology : Perform molecular docking studies (using AutoDock Vina) to predict binding interactions with target enzymes (e.g., cyclooxygenases). Validate computationally predicted IC₅₀ values via in vitro enzymatic assays (UV-Vis spectroscopy) under varying pH and temperature conditions. Cross-reference results with fluorophenyl-containing analogs (e.g., 5-(4-fluorophenyl)-dihydropyrano derivatives) to identify structure-activity relationships .

Q. How should solubility challenges in pharmacological studies be addressed?

  • Methodology : Use co-solvents (DMSO/PBS mixtures) or surfactants (Tween-80) for in vitro assays. For in vivo studies, employ nano-formulation techniques (e.g., liposomal encapsulation) to enhance bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent systems .

Q. What computational approaches are suitable for modeling its reactivity and stability?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze electron distribution and predict reactive sites (e.g., dione ring susceptibility to nucleophilic attack). Molecular dynamics (MD) simulations can assess stability in aqueous environments, focusing on halogen bonding interactions involving the chloro-fluorophenyl group .

Q. How to resolve contradictions in reported activity data across studies?

  • Methodology : Conduct meta-analysis of existing data (e.g., IC₅₀ variability) by standardizing assay conditions (pH, temperature, cell lines). Investigate stereochemical purity (chiral HPLC) and potential degradation products (LC-MS). Compare with structurally related compounds (e.g., 3-(3-chlorophenyl)-pyrazolo derivatives) to identify confounding variables .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione
Reactant of Route 2
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1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione

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